Cas no 859629-83-7 (1-(2-Aminoethyl)cyclopentanol)

1-(2-Aminoethyl)cyclopentanol is a versatile cyclic amino alcohol compound characterized by its cyclopentanol backbone and aminoethyl functional group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both hydroxyl and amine groups allows for selective functionalization, enabling applications in heterocycle formation, ligand design, and polymer modification. Its balanced hydrophilicity and lipophilicity enhance solubility in a range of solvents, facilitating diverse reaction conditions. The compound’s stability under mild conditions and compatibility with common reagents further contribute to its utility in multi-step synthetic routes.
1-(2-Aminoethyl)cyclopentanol structure
1-(2-Aminoethyl)cyclopentanol structure
Product name:1-(2-Aminoethyl)cyclopentanol
CAS No:859629-83-7
MF:C7H15NO
MW:129.200102090836
MDL:MFCD00778620
CID:1031781
PubChem ID:22273129

1-(2-Aminoethyl)cyclopentanol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Aminoethyl)cyclopentanol
    • 1-(2-aminoethyl)cyclopentan-1-ol
    • 1-(2-aminoethyl)cyclopentanol(SALTDATA: FREE)
    • DTXSID10624155
    • SCHEMBL1696866
    • AKOS000546179
    • EN300-180646
    • Cyclopentanol, 1-(2-aminoethyl)-
    • METHYLM-TRIFLUOROMETHYLCARBANILATE
    • SB83945
    • HRYBUTIAGJBDDV-UHFFFAOYSA-N
    • CS-0433340
    • MFCD00778620
    • BB 0262413
    • FT-0683372
    • 1-(2-Amino-ethyl)-cyclopentanol
    • BS-36124
    • 1-(2-Aminoethyl)-cyclopentanol
    • F79490
    • 859629-83-7
    • 1-(2-Aminoethyl)cyclopentanol, AldrichCPR
    • A863373
    • DA-18397
    • ALBB-011802
    • MDL: MFCD00778620
    • Inchi: InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2
    • InChI Key: HRYBUTIAGJBDDV-UHFFFAOYSA-N
    • SMILES: C1CCC(C1)(CCN)O

Computed Properties

  • Exact Mass: 129.11500
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 86.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.03
  • Boiling Point: 216.835°C at 760 mmHg
  • Flash Point: 84.939°C
  • Refractive Index: 1.509
  • PSA: 46.25000
  • LogP: 1.34060

1-(2-Aminoethyl)cyclopentanol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

1-(2-Aminoethyl)cyclopentanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-(2-Aminoethyl)cyclopentanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB217538-250 mg
1-(2-Aminoethyl)cyclopentanol, 95%; .
859629-83-7 95%
250MG
€193.50 2023-03-08
eNovation Chemicals LLC
Y1252475-1g
1-(2-AMINOETHYL)CYCLOPENTANOL
859629-83-7 95%
1g
$270 2024-06-07
abcr
AB217538-1 g
1-(2-Aminoethyl)cyclopentanol, 95%; .
859629-83-7 95%
1g
€289.80 2023-03-08
Enamine
EN300-180646-0.1g
1-(2-aminoethyl)cyclopentan-1-ol
859629-83-7
0.1g
$175.0 2023-09-19
TRC
A595530-500mg
1-(2-aminoethyl)cyclopentanol
859629-83-7
500mg
$ 275.00 2022-06-08
Advanced ChemBlocks
P35729-1G
1-(2-Aminoethyl)cyclopentanol
859629-83-7 95%
1G
$300 2023-09-16
eNovation Chemicals LLC
Y1252475-5g
1-(2-AMINOETHYL)CYCLOPENTANOL
859629-83-7 95%
5g
$785 2024-06-07
Enamine
EN300-180646-5g
1-(2-aminoethyl)cyclopentan-1-ol
859629-83-7
5g
$780.0 2023-09-19
abcr
AB217538-1g
1-(2-Aminoethyl)cyclopentanol, 95%; .
859629-83-7 95%
1g
€304.50 2025-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1504010-1g
1-(2-Aminoethyl)cyclopentanol
859629-83-7 95%
1g
¥5187.00 2024-07-28

1-(2-Aminoethyl)cyclopentanol Related Literature

Additional information on 1-(2-Aminoethyl)cyclopentanol

1-(2-Aminoethyl)cyclopentanol: A Comprehensive Overview

1-(2-Aminoethyl)cyclopentanol, also known by its CAS number 859629-83-7, is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyclopentanol ring with an aminoethyl group. The cyclopentanol moiety provides a rigid yet flexible framework, while the aminoethyl group introduces functional versatility, making it an ideal candidate for various applications.

The synthesis of 1-(2-Aminoethyl)cyclopentanol involves a multi-step process that typically begins with the preparation of cyclopentanol derivatives. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric purity. The use of chiral catalysts has been particularly beneficial in this regard, as it allows for the selective formation of the desired enantiomer. This development has significant implications for its application in drug discovery and asymmetric catalysis.

In terms of physical and chemical properties, 1-(2-Aminoethyl)cyclopentanol exhibits a melting point of approximately 45°C and a boiling point around 150°C under standard conditions. Its solubility in water is moderate, but it shows excellent solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions, including nucleophilic substitutions and condensation reactions.

The biological activity of 1-(2-Aminoethyl)cyclopentanol has been extensively studied in recent years. Research indicates that this compound possesses potent antioxidant properties, which make it a promising candidate for use in anti-aging skincare products. Additionally, studies have shown that it can act as a chelating agent, effectively binding to metal ions such as zinc and copper. This property has led to its exploration as a potential therapeutic agent in metal-related disorders.

In the field of materials science, 1-(2-Aminoethyl)cyclopentanol has been utilized as a building block for the synthesis of advanced polymers and hybrid materials. Its ability to form hydrogen bonds with other molecules makes it an excellent candidate for creating self-healing materials and stimuli-responsive systems. Recent research has focused on its application in the development of eco-friendly adhesives and coatings, which offer improved adhesion properties under varying environmental conditions.

The environmental impact of 1-(2-Aminoethyl)cyclopentanol is another area of active research. Studies have shown that this compound is biodegradable under aerobic conditions, with complete degradation occurring within 30 days. This characteristic makes it an attractive alternative to traditional chemicals that persist in the environment for extended periods. Furthermore, its low toxicity profile makes it suitable for use in agricultural applications, such as plant growth regulators and pest control agents.

In conclusion, 1-(2-Aminoethyl)cyclopentanol, with its unique structure and versatile properties, continues to be a focal point in various scientific disciplines. Its applications span from drug discovery to materials science, with ongoing research exploring new avenues for its utilization. As advancements in synthetic methods and analytical techniques continue to evolve, the potential for this compound to contribute to innovative solutions across multiple industries remains vast.

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(CAS:859629-83-7)1-(2-Aminoethyl)cyclopentanol
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Purity:99%
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